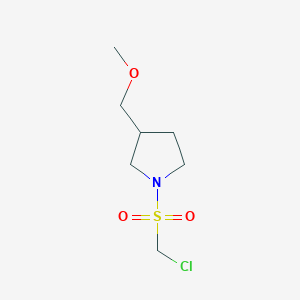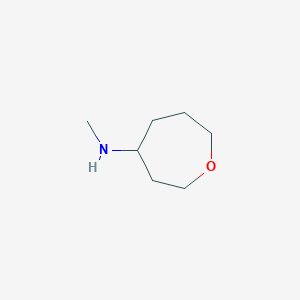![molecular formula C15H20ClNO4 B15303452 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylphenylacetic acid and tert-butyl carbamate.
Formation of Intermediate: The 2-chloro-4-methylphenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to form the Boc-protected amide.
Chiral Resolution: The racemic mixture of the Boc-protected amide can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation/Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)
Oxidation/Reduction: Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride)
Major Products Formed
Hydrolysis: Free amine derivative
Substitution: Substituted derivatives with various functional groups
Oxidation/Reduction: Oxidized or reduced forms of the compound
科学研究应用
Chemistry
Peptide Synthesis: The compound can be used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Modification: Utilized in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its therapeutic properties in various diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
作用机制
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can interact with biological targets.
相似化合物的比较
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the chloro and methyl substituents on the aromatic ring.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Lacks the methyl substituent on the aromatic ring.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: Lacks the chloro substituent on the aromatic ring.
Uniqueness
The presence of both chloro and methyl substituents on the aromatic ring of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid imparts unique chemical properties, such as altered reactivity and binding affinity, which can be advantageous in specific applications.
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
(2R)-3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI 键 |
PABBXIJXTAUCPC-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



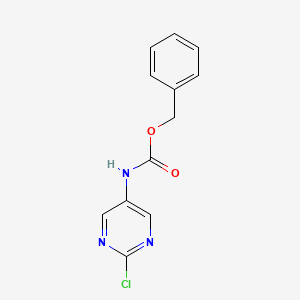

![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
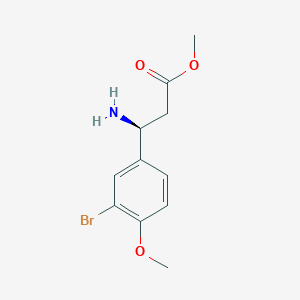
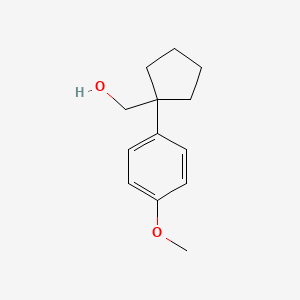




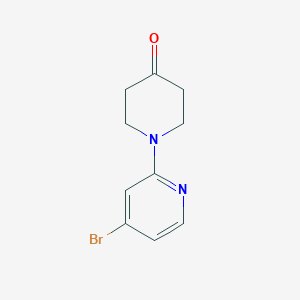
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
